Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 167263-04-9. It has a molecular weight of 287.36 and its IUPAC name is tert-butyl 4-cyano-4-(2-pyridinyl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-7-16(12-17,8-11-19)13-6-4-5-9-18-13/h4-6,9H,7-8,10-11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a high GI absorption and is BBB permeant. It is also a P-gp substrate. Its Log Po/w (iLOGP) is 2.81, indicating its lipophilicity .Scientific Research Applications
Graphical Synthetic Routes of Vandetanib
The compound plays a critical role in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. A study by Mi (2015) discussed various synthetic routes for Vandetanib, highlighting the role of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in achieving higher yields and commercial value in manufacturing scale Mi, W. (2015). Fine Chemical Intermediates.
Applications in Synthesis of N-Heterocycles
Philip et al. (2020) reviewed the use of tert-butanesulfinamide for asymmetric N-heterocycle synthesis via sulfinimines, offering general access to structurally diverse piperidines and other derivatives. This methodology represents the structural motif of many natural products and therapeutically applicable compounds Philip, R., Radhika, S., Saranya, P., & Anilkumar, G. (2020). RSC Advances.
Chemical Inhibitors of Cytochrome P450 Isoforms
A study by Khojasteh et al. (2011) focused on the selectivity of chemical inhibitors for cytochrome P450 isoforms, crucial for predicting drug-drug interactions. The study discussed various inhibitors, including those related to piperidine derivatives, illustrating the intricate balance between potency and selectivity in drug metabolism Khojasteh, S. C., Prabhu, S., Kenny, J., Halladay, J., & Lu, A. Y. (2011). European Journal of Drug Metabolism and Pharmacokinetics.
Synthetic Phenolic Antioxidants and Environmental Impact
Liu and Mabury (2020) reviewed synthetic phenolic antioxidants (SPAs), including those related to tert-butyl compounds, focusing on their environmental occurrence, human exposure, and toxicity. This highlights the compound's relevance beyond pharmaceuticals, touching on public health and environmental sciences Liu, R., & Mabury, S. (2020). Environmental Science & Technology.
Decomposition of Methyl Tert-Butyl Ether
Hsieh et al. (2011) presented a study on the decomposition of methyl tert-butyl ether by adding hydrogen in a cold plasma reactor, providing insights into the environmental remediation of pollutants related to tert-butyl compounds. This study underscores the importance of finding efficient methods for decomposing and converting environmental pollutants Hsieh, L., Tsai, C.-H., Chang, J., & Tsao, M. (2011). Aerosol and Air Quality Research.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-7-16(12-17,8-11-19)13-6-4-5-9-18-13/h4-6,9H,7-8,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUILGYJQVAMETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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